BRD9539 was synthesized by Yuan et al. in 2012 as part of a broader effort to develop inhibitors for lysine methyltransferases. It belongs to a class of compounds known as benzodiazepines, characterized by their structural features that allow them to interact with specific protein targets involved in methylation processes. The compound is classified as a chemical probe for studying the functions of lysine methyltransferases and their implications in various diseases, particularly cancer .
The synthesis of BRD9539 involves several key steps:
Despite the detailed methodology provided, no specific yield was reported for the final product.
BRD9539 possesses a complex molecular structure featuring a benzodiazepine core that contributes to its biological activity. The molecular formula is C₁₈H₁₈N₂O₂, indicating the presence of two nitrogen atoms within its structure.
The structural representation can be visualized using molecular modeling software, allowing researchers to predict binding interactions with target proteins.
BRD9539's synthesis involves several chemical reactions:
These reactions highlight the synthetic complexity and the need for careful control over reaction conditions to achieve the desired product.
BRD9539 functions primarily as an inhibitor of lysine methyltransferases by competing with S-adenosyl-L-methionine (SAM), the natural cofactor required for methylation reactions.
The mechanism highlights its potential utility in modulating epigenetic modifications associated with cancer and other diseases.
BRD9539 exhibits several notable physical and chemical properties:
These properties are important for researchers considering BRD9539 for experimental use or further development.
BRD9539 serves as a valuable tool in various scientific applications:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3